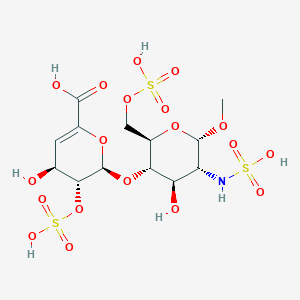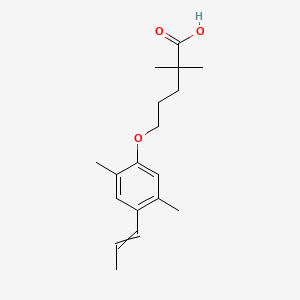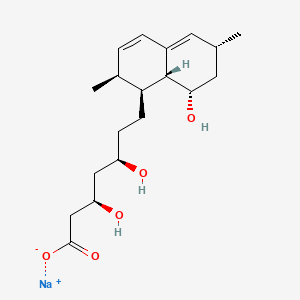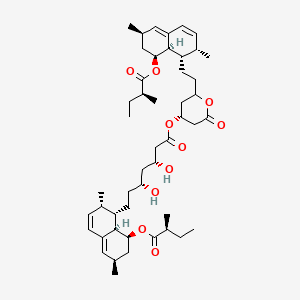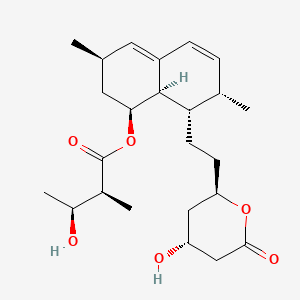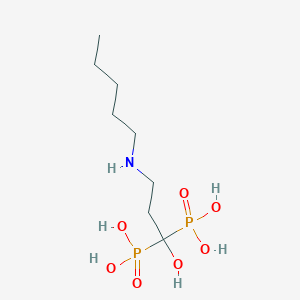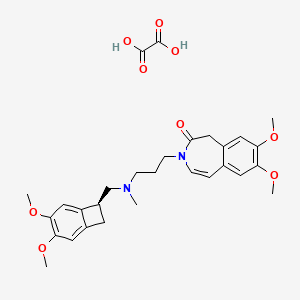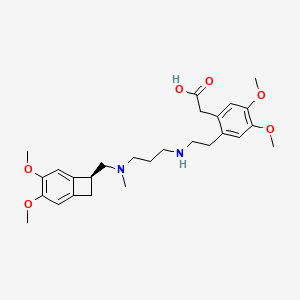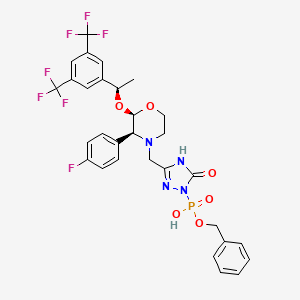
Fosaprepitant Benzyl Ester
Vue d'ensemble
Description
Monobenzyl Fosaprepitant is a derivative of Fosaprepitant, which is a prodrug of Aprepitant. Aprepitant is a neurokinin-1 (NK1) receptor antagonist used primarily to prevent chemotherapy-induced nausea and vomiting (CINV). Monobenzyl Fosaprepitant retains the antiemetic properties of its parent compound and is used in various scientific and medical applications.
Applications De Recherche Scientifique
Monobenzyl Fosaprepitant has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its interactions with NK1 receptors and its potential effects on cellular signaling pathways.
Medicine: Primarily used in the development of antiemetic drugs for the prevention of CINV.
Industry: Employed in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
Target of Action
Fosaprepitant Benzyl Ester is a prodrug of Aprepitant . The primary target of Aprepitant, and thus Fosaprepitant, is the substance P/neurokinin 1 (NK1) receptor . This receptor plays a crucial role in the vomiting reflex, making it a key target for antiemetic drugs .
Mode of Action
Upon biological activation, Fosaprepitant acts as a high-affinity antagonist of the NK1 receptor . It has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions . Positron Emission Tomography (PET) studies with Aprepitant have shown that it crosses the blood-brain barrier and occupies brain NK1 receptors .
Biochemical Pathways
The action of Fosaprepitant on the NK1 receptor disrupts the biochemical pathways that lead to emesis. By blocking the NK1 receptor, Fosaprepitant prevents the action of substance P, a key neurotransmitter involved in the vomiting reflex . This disruption of the emetic pathway helps to prevent both acute and delayed nausea and vomiting associated with chemotherapy .
Pharmacokinetics
As a prodrug, Fosaprepitant is rapidly converted to Aprepitant . The pharmacokinetics of Fosaprepitant and its active metabolite, Aprepitant, are affected by coadministration with other drugs. For example, dexamethasone, a CYP3A4 substrate, should have its dosage decreased by 50% on days 1 and 2 when coadministered with Fosaprepitant to achieve similar exposures .
Result of Action
The result of Fosaprepitant’s action is the prevention of acute and delayed nausea and vomiting associated with initial and repeat courses of highly emetogenic cancer chemotherapy . This includes chemotherapy regimens such as high-dose cisplatin . By blocking the NK1 receptor, Fosaprepitant enhances control of chemotherapy-induced nausea and vomiting (CINV), improving patient quality of life .
Action Environment
The efficacy and stability of Fosaprepitant can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics, as seen with dexamethasone . Additionally, the specific chemotherapy regimen and its emetogenic potential can influence the efficacy of Fosaprepitant
Analyse Biochimique
Biochemical Properties
Fosaprepitant Benzyl Ester plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. Upon administration, it is rapidly converted to Aprepitant, which then acts as a selective antagonist of the NK-1 receptor . This receptor is involved in the emetic response, and its inhibition helps in preventing chemotherapy-induced nausea and vomiting. The interaction between this compound and the NK-1 receptor is a key aspect of its biochemical properties.
Cellular Effects
This compound influences various types of cells and cellular processes. Once converted to Aprepitant, it affects cell function by inhibiting the NK-1 receptor, which is involved in cell signaling pathways related to the emetic response . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately reducing the incidence of nausea and vomiting in patients undergoing chemotherapy. The compound’s impact on cell signaling pathways and gene expression highlights its significance in cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to Aprepitant, which then binds to the NK-1 receptor . This binding inhibits the receptor’s activity, preventing the binding of substance P, a neuropeptide associated with the emetic response. By blocking this interaction, this compound effectively reduces nausea and vomiting. Additionally, studies have identified Fosaprepitant as a potential inhibitor of Glutathione S-transferase P1 (GSTP1), further elucidating its molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its stability and rapid conversion to Aprepitant, which maintains its antiemetic effects . Long-term studies have shown that this compound remains effective in preventing chemotherapy-induced nausea and vomiting over multiple cycles of chemotherapy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that a single dose of Fosaprepitant enhances the antiemetic effects provided by conventional therapies . Higher doses may lead to adverse effects, including systemic hypersensitivity reactions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in metabolic pathways that lead to its conversion to Aprepitant . This conversion is facilitated by enzymes that cleave the ester bond, releasing Aprepitant, which then exerts its therapeutic effects. The metabolic cycle of this compound is approximately 48 hours, indicating its prolonged activity in the body . Understanding these metabolic pathways is essential for optimizing its use in clinical settings.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. Once administered, the compound is rapidly converted to Aprepitant, which is then distributed throughout the body . The distribution is facilitated by binding proteins and transporters that ensure its localization to target tissues. This efficient transport and distribution are vital for its antiemetic effects.
Subcellular Localization
The subcellular localization of this compound and its active form, Aprepitant, plays a significant role in its activity and function. Aprepitant is known to cross the blood-brain barrier and occupy brain NK-1 receptors, which are crucial for its antiemetic effects . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its therapeutic action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Monobenzyl Fosaprepitant involves the preparation of Fosaprepitant dibenzyl ester as an intermediate. The process typically includes the following steps:
Formation of Dibenzyl Ester: Fosaprepitant is reacted with benzyl alcohol in the presence of a suitable catalyst to form the dibenzyl ester.
Industrial Production Methods: The industrial production of Monobenzyl Fosaprepitant follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors for hydrogenation and advanced purification techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Monobenzyl Fosaprepitant undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be further reduced to remove the remaining benzyl group.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphonate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using Pd/C is the most common method.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of Monobenzyl Fosaprepitant.
Reduction: Fosaprepitant or its derivatives.
Substitution: Substituted phosphonate compounds.
Comparaison Avec Des Composés Similaires
Fosaprepitant: The parent compound, also an NK1 receptor antagonist, used for the same indications.
Aprepitant: The active form of Fosaprepitant, directly used as an antiemetic.
Fosnetupitant: Another NK1 receptor antagonist with similar applications but different pharmacokinetic properties.
Uniqueness: Monobenzyl Fosaprepitant is unique due to its selective hydrogenation process, which allows for the retention of one benzyl group. This structural modification can influence its pharmacokinetic and pharmacodynamic properties, potentially offering advantages in specific therapeutic contexts .
Propriétés
IUPAC Name |
[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]-phenylmethoxyphosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28F7N4O6P/c1-18(21-13-22(29(32,33)34)15-23(14-21)30(35,36)37)47-27-26(20-7-9-24(31)10-8-20)40(11-12-45-27)16-25-38-28(42)41(39-25)48(43,44)46-17-19-5-3-2-4-6-19/h2-10,13-15,18,26-27H,11-12,16-17H2,1H3,(H,43,44)(H,38,39,42)/t18-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXVNNXGBGMHCL-BLIZRMSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)OCC4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)OCC4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28F7N4O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone](/img/structure/B601711.png)
